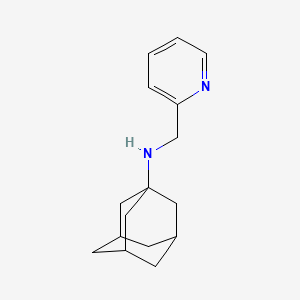

N-(pyridin-2-ylmethyl)adamantan-1-amine

説明

N-(pyridin-2-ylmethyl)adamantan-1-amine is a useful research compound. Its molecular formula is C16H22N2 and its molecular weight is 242.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(pyridin-2-ylmethyl)adamantan-1-amine is a compound that has garnered attention for its unique structural properties and potential biological activities. This article delves into its biological activity, particularly focusing on its antimicrobial and anticancer properties, as well as its interactions with specific biological targets.

Chemical Structure and Properties

This compound is characterized by the linkage of an adamantane moiety to a pyridine ring via a methylene bridge. Its molecular formula is , indicating the presence of two nitrogen atoms, which are crucial for its biological activity. The rigid cage-like structure of adamantane combined with the aromatic properties of pyridine contributes to its diverse chemical behavior and biological interactions.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Structural modifications of this compound have led to derivatives with enhanced antibacterial activity.

Table 1: Antimicrobial Activity

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | X µg/mL (data needed) |

| This compound | Escherichia coli | Y µg/mL (data needed) |

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. It has been studied for its ability to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a significant role in metabolic disorders such as type 2 diabetes and obesity. Selective inhibitors of this enzyme have shown beneficial effects in reducing glucose levels and improving insulin sensitivity in clinical settings .

Case Study: Inhibition of 11β-HSD1

In a study involving adamantyl ethanone pyridyl derivatives, compounds similar to this compound demonstrated low nanomolar inhibition against human 11β-HSD1. The most potent inhibitors had IC50 values significantly lower than other tested compounds, showcasing the potential therapeutic applications of this class of compounds in metabolic syndromes .

Molecular docking studies have suggested that this compound binds effectively to specific enzymes and receptors, leading to inhibitory effects that could be beneficial for therapeutic applications. The compound's ability to form stable complexes with metals further enhances its utility in coordination chemistry, which may play a role in its biological activity .

Structural Similarities and Derivatives

Several compounds share structural similarities with this compound, which may exhibit varying biological activities:

Table 2: Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(pyridin-3-ylmethyl)adamantan-1-amine | Similar adamantane-pyridine linkage | Potentially altered biological activity |

| 1-adamantylcarboxylic acid | Adamantane core without pyridine component | Primarily used in organic synthesis |

| (E)-N-(pyridin-2-methylene)adamantan-1-amines | Schiff base derivatives | Enhanced reactivity and coordination chemistry |

The unique combination of rigidity from the adamantane structure and reactivity from the pyridine moiety allows for diverse chemical transformations and biological interactions, making this compound a compound of significant interest in drug development .

科学的研究の応用

Antimicrobial Activity

Preliminary studies indicate that N-(pyridin-2-ylmethyl)adamantan-1-amine exhibits notable antimicrobial properties. Research has shown that its derivatives can inhibit specific enzymes relevant to metabolic disorders, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in the regulation of glucocorticoids and is linked to conditions like obesity and diabetes .

The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in developing new antibacterial agents .

Central Nervous System Modulation

This compound may also act as an allosteric modulator of metabotropic glutamate receptors (mGluR5). This modulation can influence neurotransmission processes in the central nervous system, providing avenues for treating disorders such as anxiety, depression, and schizophrenia . The ability to modulate glutamate neurotransmission positions this compound as a candidate for further research in neuropharmacology.

Inhibition of 11β-HSD1

The compound's derivatives have been specifically identified as potent inhibitors of human 11β-HSD1, which is critical in managing insulin sensitivity and metabolic syndrome. Studies have shown that these inhibitors can improve metabolic parameters in preclinical models, indicating their potential for treating type 2 diabetes and related metabolic disorders .

Structural Modifications and Derivatives

Research into structural modifications of this compound has yielded several derivatives with enhanced biological activity. For instance:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(pyridin-3-ylmethyl)adamantan-1-amine | Similar adamantane-pyridine linkage but different substitution | Potentially altered biological activity due to position change |

| (E)-N-(pyridin-2-ylmethylene)adamantan-1-amines | Schiff base derivatives with varying substituents | Enhanced reactivity and potential coordination chemistry applications |

These modifications are crucial for optimizing pharmacological properties and enhancing therapeutic efficacy .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various derivatives against clinical isolates of Staphylococcus aureus. The results indicated that specific modifications led to compounds with significantly improved potency compared to the parent compound.

Case Study 2: Metabolic Disorder Treatment

In preclinical trials involving diabetic models, compounds derived from this compound demonstrated improved insulin sensitivity and reduced fasting plasma glucose levels. These findings support the compound's potential role in developing treatments for metabolic syndromes.

特性

IUPAC Name |

N-(pyridin-2-ylmethyl)adamantan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2/c1-2-4-17-15(3-1)11-18-16-8-12-5-13(9-16)7-14(6-12)10-16/h1-4,12-14,18H,5-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNCCSXXPQMODA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80386071 | |

| Record name | N-(pyridin-2-ylmethyl)adamantan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355382-19-3 | |

| Record name | N-(pyridin-2-ylmethyl)adamantan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。